Cas no 391868-07-8 (3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea)

3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea is a specialized organic compound featuring a cyclopentathiazole core linked to a 4-nitrophenyl urea moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the nitrophenyl group enhances electron-withdrawing properties, while the cyclopentathiazole scaffold offers structural diversity for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing heterocyclic derivatives with potential biological activity. The compound's stability and purity are critical for reproducible results in experimental studies, particularly in the development of enzyme inhibitors or bioactive agents. Suitable for controlled laboratory use under appropriate safety protocols.
3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea structure
391868-07-8 structure
Product Name:3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea
CAS No:391868-07-8
MF:C13H12N4O3S
MW:304.324380874634
CID:5946600
PubChem ID:3387565
Update Time:2025-10-29

3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea
    • 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea
    • Urea, N-(5,6-dihydro-4H-cyclopentathiazol-2-yl)-N'-(4-nitrophenyl)-
    • Oprea1_052327
    • AKOS024578202
    • 1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea
    • F0466-0362
    • 3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
    • 391868-07-8
    • Inchi: 1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18)
    • InChI Key: JGZMLZFMHKDHRM-UHFFFAOYSA-N
    • SMILES: N(C1SC2CCCC=2N=1)C(=O)NC1C=CC(N(=O)=O)=CC=1

Computed Properties

  • Exact Mass: 304.06301143g/mol
  • Monoisotopic Mass: 304.06301143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 128Ų

Experimental Properties

  • Density: 1.572±0.06 g/cm3(Predicted)
  • pka: 5.87±0.20(Predicted)

3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0466-0362-2μmol
3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
391868-07-8 90%+
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3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
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3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea Related Literature

Additional information on 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea

Introduction to 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea (CAS No. 391868-07-8) and Its Applications in Modern Chemical Biology

3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea, identified by the CAS number 391868-07-8, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiazole urea class, a scaffold known for its broad spectrum of biological activities. The unique combination of a cyclopentadiazole ring and a nitrophenyl group in its molecular structure imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The cyclopentadiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is renowned for its stability and ability to interact with biological targets such as enzymes and receptors. In contrast, the nitrophenyl group introduces a region of high electron density due to the presence of the nitro functional group, which can influence both the electronic properties and reactivity of the molecule. The urea linkage between these two moieties provides a flexible hinge that allows for conformational adjustments, potentially enhancing binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea may exhibit inhibitory activity against various enzymes implicated in inflammatory pathways. The thiazole ring has been shown to mimic natural substrates or transition states in enzymatic reactions, while the nitrophenyl group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions.

In vitro studies have demonstrated promising results regarding the anti-inflammatory potential of this compound. Specifically, it has been observed to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation. Additionally, preliminary data indicate that 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea may interact with Janus kinases (JAKs), a family of enzymes involved in signal transduction pathways that regulate immune responses.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the evaluation of this compound's therapeutic potential. Predictive models have been developed to assess its interaction with target proteins based on its structural features. These models take into account parameters such as molecular descriptors, physicochemical properties, and known binding affinities from similar compounds. Such computational approaches have identified 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea as a high-priority candidate for experimental validation.

Experimental validation often involves high-throughput screening (HTS) campaigns to assess activity across multiple biological assays. Initial HTS results have shown that this compound exhibits notable potency against certain inflammatory markers. For instance, it has demonstrated inhibitory effects on lipoxygenase (LOX), another enzyme involved in inflammatory processes. The specificity profile of 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea suggests that it may serve as a lead compound for developing novel therapeutics with reduced side effects compared to existing treatments.

The development of novel drug candidates requires rigorous optimization to enhance efficacy while minimizing toxicity. Structural modifications based on initial hit compounds are common strategies employed in medicinal chemistry. Researchers are currently exploring derivatives of 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea by substituting various functional groups on the nitrophenyl moiety or introducing additional heterocycles into the cyclopentadiazole ring. These modifications aim to fine-tune pharmacokinetic properties such as solubility and metabolic stability.

The role of 391868-07-8 in addressing unmet medical needs is underscored by its potential application in chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Chronic inflammation is associated with oxidative stress and dysregulated immune responses, conditions that this compound may help mitigate through its dual interaction with enzymatic targets and immunomodulatory pathways.

Future research directions include exploring the mechanism of action at a deeper level through structural biology techniques such as X-ray crystallography or cryo-electron microscopy (Cryo-EM). Understanding how 3-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}-1-(4-nitrophenyl)urea binds to its targets will provide critical insights for optimizing its therapeutic potential.

The integration of interdisciplinary approaches—combining synthetic chemistry with bioinformatics and pharmacology—has been instrumental in advancing projects like this one. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications efficiently.

In conclusion,391868-07-8 represents an exciting opportunity for innovation in chemical biology and drug discovery due to its unique structural features and promising biological activities. Continued research efforts will be crucial for unlocking its full therapeutic potential and bringing new treatments to patients suffering from inflammatory diseases.

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